An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic cores, the pyrrole nucleus stands out for its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1] This guide focuses on a particularly valuable derivative: methyl 3-bromo-1H-pyrrole-2-carboxylate. Its strategic placement of a bromine atom and a methyl ester on the pyrrole ring renders it a highly versatile and reactive intermediate for the construction of complex molecular architectures.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and diverse reactivity, thereby enabling its effective utilization in the pursuit of innovative therapeutics. The pyrrole scaffold is a key structural feature in many marine natural products, some of which exhibit significant biological activities, including antibacterial and cytotoxic effects.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the key physicochemical and spectroscopic characteristics of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Core Chemical Properties
The intrinsic properties of methyl 3-bromo-1H-pyrrole-2-carboxylate are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 941714-57-4 | [3][5] |
| Molecular Formula | C₆H₆BrNO₂ | [5] |
| Molecular Weight | 204.02 g/mol | [5] |
| IUPAC Name | methyl 3-bromo-1H-pyrrole-2-carboxylate | [5] |
| Appearance | Off-white solid | [6] |
| SMILES | COC(=O)C1=C(C=CN1)Br | [5] |
| InChIKey | RWYUPXPKZMQREC-UHFFFAOYSA-N | [5] |
Spectroscopic Data: Deciphering the Molecular Signature
The structural elucidation and purity assessment of methyl 3-bromo-1H-pyrrole-2-carboxylate rely on a combination of spectroscopic techniques. The expected data are presented below, based on analogous structures and spectroscopic principles.[7][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is anticipated to show three distinct signals in a deuterated solvent like CDCl₃. The two protons on the pyrrole ring will appear as doublets in the aromatic region, coupled to each other. The methyl ester protons will be a singlet in the upfield region. The NH proton of the pyrrole will likely appear as a broad singlet.
-
δ ~6.9-7.2 ppm (d, 1H): Pyrrole H-5 proton.
-
δ ~6.2-6.5 ppm (d, 1H): Pyrrole H-4 proton.
-
δ ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.
-
δ (variable, broad s, 1H): NH proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrrole ring will resonate in the aromatic region, with the carbon bearing the bromine atom being significantly shielded.
-
δ ~160-165 ppm: Ester carbonyl carbon (C=O).
-
δ ~125-130 ppm: Pyrrole C-5.
-
δ ~115-120 ppm: Pyrrole C-2.
-
δ ~110-115 ppm: Pyrrole C-4.
-
δ ~95-100 ppm: Pyrrole C-3 (attached to Bromine).
-
δ ~51-53 ppm: Methyl ester carbon (-OCH₃).
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.
-
~1700-1720 cm⁻¹ (strong): C=O stretching vibration of the methyl ester.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the pyrrole ring.
-
~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the ester group.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
-
m/z: 203/205 (M⁺), corresponding to the bromine isotopes.
Synthesis of Methyl 3-bromo-1H-pyrrole-2-carboxylate
The efficient synthesis of this key building block is crucial for its widespread application. A common and effective method involves the direct bromination of the parent ester, methyl 1H-pyrrole-2-carboxylate.
Synthetic Workflow: Electrophilic Bromination
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the electron-rich pyrrole ring attacks a source of electrophilic bromine. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often employed for this transformation.[11]
Caption: Synthetic route to methyl 3-bromo-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol: Synthesis via Bromination
This protocol provides a step-by-step guide for the laboratory-scale synthesis of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous THF or DCM.
-
Add the NBS solution dropwise to the cooled solution of the pyrrole ester over 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-bromo-1H-pyrrole-2-carboxylate as an off-white solid.
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical to control the regioselectivity of the bromination, favoring substitution at the C-3 position and minimizing the formation of poly-brominated byproducts.[11] NBS is chosen as the brominating agent due to its milder nature compared to elemental bromine, which can lead to over-bromination and decomposition of the sensitive pyrrole ring.
Reactivity and Synthetic Applications
The synthetic utility of methyl 3-bromo-1H-pyrrole-2-carboxylate stems from its three reactive sites: the C-Br bond, the N-H proton, and the ester functionality. This section explores its application in key transformations for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental in the synthesis of complex drug-like molecules.[3][12]
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and hetero-biaryl structures.[13][14] In this reaction, the bromine atom of methyl 3-bromo-1H-pyrrole-2-carboxylate is coupled with an organoboron reagent, such as a boronic acid or its ester.
Caption: Suzuki-Miyaura coupling of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
To a Schlenk flask, add methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the desired 3-arylpyrrole derivative.
Expertise & Experience: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling, especially with heteroaryl halides which can sometimes inhibit the catalyst.[15] The use of a phosphine ligand like triphenylphosphine helps to stabilize the palladium center and facilitate the catalytic cycle.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[16] This reaction is instrumental in synthesizing a wide range of nitrogen-containing compounds.
Caption: Buchwald-Hartwig amination of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Piperidine
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.
-
Add methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq.) and piperidine (1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-aminopyrrole derivative.
Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like Xantphos is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[17]
N-Functionalization of the Pyrrole Ring
The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the nitrogen atom. This functionalization is a key strategy for modulating the biological activity of pyrrole-containing compounds.[18]
N-alkylation can be achieved by treating the pyrrole with a base followed by an alkyl halide.
Caption: N-alkylation of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol: N-Benzylation
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-benzylated pyrrole.
Authoritative Grounding: The use of a strong base like sodium hydride is necessary to fully deprotonate the relatively acidic N-H of the pyrrole, which is further activated by the electron-withdrawing ester group. DMF is a suitable polar aprotic solvent for this type of reaction.
Application in the Synthesis of Bioactive Molecules: The Lamellarin Alkaloids
Methyl 3-bromo-1H-pyrrole-2-carboxylate is a valuable precursor in the synthesis of various natural products, including the lamellarin class of marine alkaloids.[19][20] Lamellarins exhibit a range of potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase.[21] The synthesis of lamellarin D, for example, can be envisioned starting from a suitably functionalized 3-bromopyrrole derivative.[19] The strategic placement of the bromine atom allows for the introduction of one of the aryl groups via a Suzuki coupling, while the ester can be further manipulated to construct the rest of the complex heterocyclic core.
Conclusion: A Gateway to Molecular Complexity
Methyl 3-bromo-1H-pyrrole-2-carboxylate has firmly established itself as a cornerstone building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide chemists with a powerful tool for the construction of novel and complex molecular entities. The ability to undergo selective functionalization at three distinct positions—the C-Br bond, the N-H proton, and the ester group—opens up a vast chemical space for the synthesis of diverse compound libraries for drug discovery. As the quest for new therapeutic agents continues, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the advancement of medicine.
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